![molecular formula C14H16N2O2S B8733641 N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)
N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide
Übersicht
Beschreibung
N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid ist eine organische Verbindung, die zur Klasse der Benzolsulfonamide gehört. Diese Verbindungen enthalten eine Sulfonamidgruppe, die über eine S-Bindung mit einem Benzolring verbunden ist. Die Summenformel von N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid lautet C8H12N2O2S . Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid beinhaltet typischerweise die Reaktion von 4-(2-Aminoethyl)benzolsulfonamid mit geeigneten Reagenzien unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von Sulfonylchloriden und Aminen in Gegenwart einer Base wie Triethylamin. Die Reaktion wird bei Raumtemperatur durchgeführt und das Produkt durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid großtechnische Reaktionen mit automatisierten Geräten umfassen. Der Prozess umfasst das Mischen der Reaktanten in großen Reaktoren, gefolgt von Reinigungsschritten wie Destillation und Kristallisation, um das Endprodukt in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln unter Inertgasatmosphäre durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfonsäuren oder Sulfoxiden.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzolsulfonamiden.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.
Biologie: Wird in der Untersuchung biochemischer Wechselwirkungen und als Sonde in verschiedenen Assays eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Inhibitor bestimmter Enzyme.
Industrie: Wird bei der Herstellung von Farbstoffen, Pharmazeutika und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es die Aktivität von Carboanhydrase-Enzymen hemmen, indem es an die aktive Stelle bindet und so verhindert, dass das Enzym die Umwandlung von Kohlendioxid in Bicarbonat katalysiert. Diese Hemmung kann zu verschiedenen physiologischen Effekten führen, abhängig vom jeweiligen Enzym und dem beteiligten Stoffwechselweg .
Wirkmechanismus
The mechanism of action of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-Aminoethyl)benzolsulfonamid
- N-(4-(2-Aminoethyl)phenyl)-4-(3-hexylureido)benzolsulfonamid
- N-(4-(2-Aminoethyl)phenyl)acetamid
Einzigartigkeit
N-(4-(2-Aminoethyl)phenyl)benzolsulfonamid ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren. Seine Sulfonamidgruppe verleiht ihm besondere chemische Eigenschaften, wodurch es sich für verschiedene Anwendungen eignet, von der organischen Synthese bis hin zur medizinischen Chemie .
Eigenschaften
Molekularformel |
C14H16N2O2S |
|---|---|
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11,15H2 |
InChI-Schlüssel |
PRODIAPRPOSQSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B8733570.png)
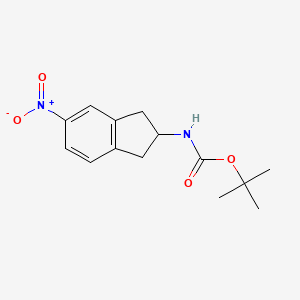

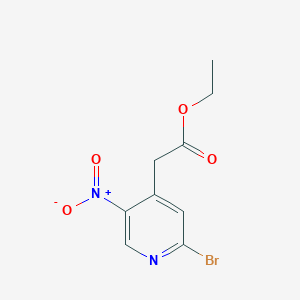




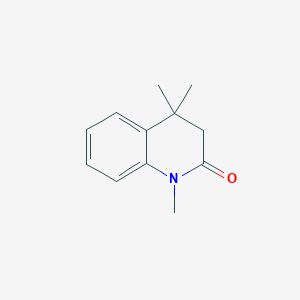
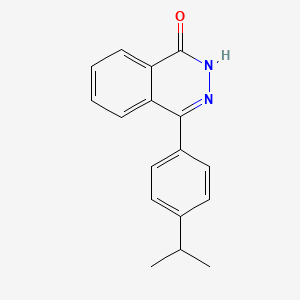
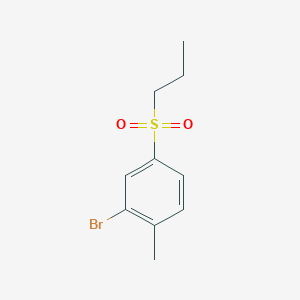
![1-Propanamine, 3-[(3b)-cholest-5-en-3-yloxy]-](/img/structure/B8733662.png)
